Cas no 536706-18-0 (2-{(4-bromophenyl)methylsulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)

2-{(4-bromophenyl)methylsulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one 化学的及び物理的性質
名前と識別子
-
- 2-{(4-bromophenyl)methylsulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one
- Oprea1_554651
- 2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- F0580-0371
- 2-[(4-bromophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
- 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 536706-18-0
- AKOS002052696
-
- インチ: 1S/C25H20BrN3OS/c1-15-11-16(2)13-19(12-15)29-24(30)23-22(20-5-3-4-6-21(20)27-23)28-25(29)31-14-17-7-9-18(26)10-8-17/h3-13,27H,14H2,1-2H3
- InChIKey: ZYNXSJXWTTXBGU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CSC1=NC2C3C=CC=CC=3NC=2C(N1C1C=C(C)C=C(C)C=1)=O
計算された属性
- 精确分子量: 489.05105g/mol
- 同位素质量: 489.05105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 31
- 回転可能化学結合数: 4
- 複雑さ: 684
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.8Ų
- XLogP3: 6.8
2-{(4-bromophenyl)methylsulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0580-0371-15mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
536706-18-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0580-0371-50mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
536706-18-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0580-0371-30mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
536706-18-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0580-0371-5μmol |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
536706-18-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0580-0371-10μmol |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
536706-18-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0580-0371-20mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
536706-18-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0580-0371-2μmol |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
536706-18-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0580-0371-2mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
536706-18-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0580-0371-25mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
536706-18-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0580-0371-10mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
536706-18-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{(4-bromophenyl)methylsulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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8. Back matter
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2-{(4-bromophenyl)methylsulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido5,4-bindol-4-oneに関する追加情報
2-{(4-Bromophenyl)methylsulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one: A Comprehensive Overview
2-{(4-Bromophenyl)methylsulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one, also known by its CAS number 536706-18-0, is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidoindole derivatives, which are known for their potential in drug discovery due to their diverse biological activities. The molecule's structure incorporates a pyrimidoindole core with substituents that include a bromophenyl group and a dimethylphenyl group, making it a promising candidate for further research in therapeutic applications.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity. The incorporation of the bromophenyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets. Recent studies have highlighted the importance of such substituents in enhancing the bioavailability and selectivity of pyrimidoindole derivatives.
One of the most intriguing aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, making them attractive targets for drug development in diseases such as cancer and inflammatory disorders. Preclinical studies have demonstrated that 2-{(4-Bromophenyl)methylsulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibits potent inhibitory activity against several kinases, including those involved in cell proliferation and survival pathways.
In addition to its kinase inhibitory properties, this compound has shown promising anti-inflammatory effects in vitro and in vivo models. The methylsulfanyl group attached to the bromophenyl moiety contributes to the compound's ability to modulate inflammatory responses by targeting key signaling molecules. Recent advancements in understanding the molecular mechanisms underlying inflammation have provided new insights into how such compounds can be optimized for therapeutic use.
The pharmacokinetic profile of this compound is another area of active research. Studies have indicated that it has favorable absorption and distribution properties, which are essential for its effectiveness as a drug candidate. However, further research is needed to evaluate its metabolism and excretion pathways to ensure safety and efficacy in clinical settings.
From an analytical standpoint, the characterization of this compound has been achieved through advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods have provided detailed information about its molecular structure and purity, which are critical for reproducibility in research studies.
In conclusion, 2-{(4-Bromophenyl)methylsulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and promising biological activities make it a valuable tool for exploring new therapeutic strategies against various diseases. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug discovery efforts.
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